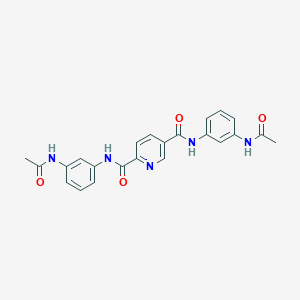
N2,N5-Bis(3-acetamidophenyl)pyridine-2,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N5-bis(3-acetamidophenyl)pyridine-2,5-dicarboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Polymeric Materials
One of the primary applications of N2,N5-Bis(3-acetamidophenyl)pyridine-2,5-dicarboxamide derivatives is in the synthesis of novel polymeric materials. These compounds are used as monomers or ligands to create polyamides and polyimides with unique properties. For instance, Faghihi and Mozaffari (2008) synthesized a series of new polyamides through direct polycondensation, demonstrating the versatility of these compounds in creating materials with high yield and inherent viscosities between 0.32–0.72 dL/g. These polymers exhibited good solubility in polar solvents and were characterized by thermal gravimetric analysis, highlighting their potential in high-performance applications due to their thermal stability and solubility properties Faghihi & Mozaffari, 2008.
Metal-Organic Frameworks and Coordination Complexes
Another significant application area is the formation of metal-organic frameworks (MOFs) and coordination complexes. These structures are of interest due to their potential applications in catalysis, gas storage, and separation technologies. For example, Chmel et al. (2011) synthesized optically pure anionic complexes of pyridinecarboxamide ligands, which showed interesting extended structures from discrete units to honeycomb layers. These complexes were used in the synthesis of radical cation salts with tetrathiafulvalene (TTF), demonstrating the ligand's ability to form complex structures with metal ions Chmel et al., 2011.
Supramolecular Chemistry
The supramolecular chemistry of these compounds is also noteworthy, with their ability to form various non-covalent interactions such as hydrogen bonding and π-π stacking. This aspect is crucial in the design of molecular sensors, switches, and other functional molecular systems. Wu et al. (2013) demonstrated the formation of a novel two-dimensional metal-organic supramolecular framework that included significant π-π stacking and hydrogen-bond interactions, showcasing the structural diversity and potential application of these compounds in supramolecular assemblies Wu et al., 2013.
Propiedades
Nombre del producto |
N2,N5-Bis(3-acetamidophenyl)pyridine-2,5-dicarboxamide |
|---|---|
Fórmula molecular |
C23H21N5O4 |
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
2-N,5-N-bis(3-acetamidophenyl)pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C23H21N5O4/c1-14(29)25-17-5-3-7-19(11-17)27-22(31)16-9-10-21(24-13-16)23(32)28-20-8-4-6-18(12-20)26-15(2)30/h3-13H,1-2H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32) |
Clave InChI |
AYCJLSPBVOOWHU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



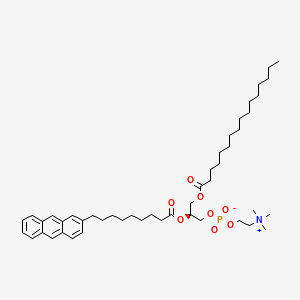
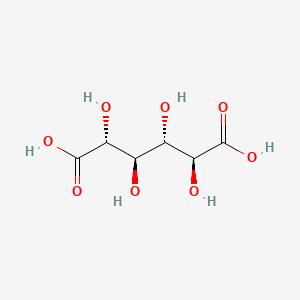
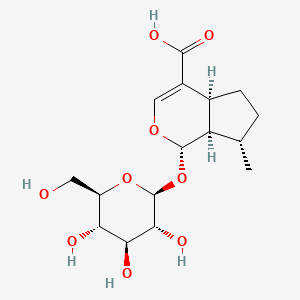
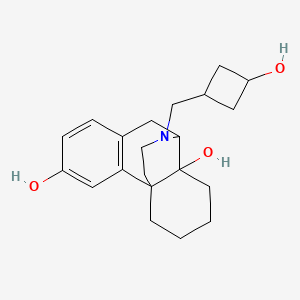
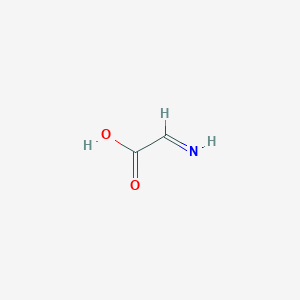

![N-(4-ethoxyphenyl)-2-[(6-phenyl-4-thieno[2,3-d]pyrimidinyl)thio]propanamide](/img/structure/B1227636.png)
![3-[5-(4-Methoxyphenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1227637.png)
![4-(1,3-benzodioxol-5-yl)-6-[[2-(4-chlorophenyl)ethylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1227638.png)
![3-[2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B1227639.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1227641.png)
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1227643.png)
![3-chloro-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide](/img/structure/B1227644.png)
